Opipramol

描述

Opipramol has been used in trials studying the treatment of Dementia, Depression, Schizophrenia, Anxiety Disorders, and Psychosomatic Disorders.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 6 investigational indications.

A tricyclic antidepressant with actions similar to AMITRIPTYLINE.

See also: Mirtazapine (related); Mianserin (related); Lofepramine (related) ... View More ...

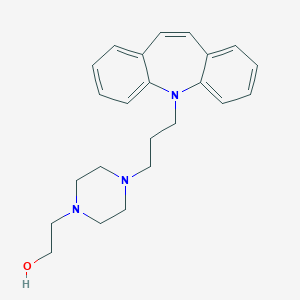

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-[4-(3-benzo[b][1]benzazepin-11-ylpropyl)piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O/c27-19-18-25-16-14-24(15-17-25)12-5-13-26-22-8-3-1-6-20(22)10-11-21-7-2-4-9-23(21)26/h1-4,6-11,27H,5,12-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZFUWZUGRBMHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

909-39-7 (hydrochloride) | |

| Record name | Opipramol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3023394 | |

| Record name | Opipramol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315-72-0 | |

| Record name | Opipramol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=315-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Opipramol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Opipramol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12930 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Opipramol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Opipramol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Opipramol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OPIPRAMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D23ZXO613C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Characterization and Mechanistic Elucidation of Opipramol

Intracellular Signaling Cascades and Molecular Mechanisms

Opipramol's unique pharmacological profile is largely driven by its high affinity for sigma-1 receptors, distinguishing it from typical tricyclic antidepressants. wikipedia.orgnih.govresearchgate.netpatsnap.compatsnap.comresearchgate.netmedchemexpress.commedchemexpress.comtargetmol.com Sigma-1 receptors are chaperone proteins located in the endoplasmic reticulum that play crucial roles in regulating various cellular functions. These functions include calcium ion (Ca2+) signaling, ion channel firing, protein kinase translocation and activation, cellular redox processes, neurotransmitter release, neuronal survival, and synaptogenesis. nih.gov The activation of sigma-1 receptors by this compound is considered a significant factor in its anxiolytic and antidepressant effects. patsnap.compatsnap.com

Modulation of Calcium Ion Channels

This compound's interaction with sigma receptors extends to the modulation of intracellular calcium dynamics. Sigma receptors are known to modulate intracellular calcium levels by influencing both membrane channels and the mobilization of calcium from intracellular stores. thieme-connect.com Specifically, sigma receptors have been shown to block voltage-gated calcium channels and ionotropic glutamate (B1630785) receptors. thieme-connect.com

Research indicates that this compound binds within the cavity situated between the selectivity filter and the internal gate of voltage-gated N-type calcium channels (CaV2.2). nih.gov This binding suggests that this compound may inhibit these channels by physically obstructing the pore, thereby preventing the passage of calcium ions. nih.gov The tricyclic head of this compound primarily associates with residues from the S6I and S6II segments, as well as specific phenylalanine residues (Phe1703 on S6IV and Phe1407 and Phe1411 on S6III) of the CaV2.2 channel. nih.gov

Furthermore, this compound, acting as a pan-selective sigma-1/sigma-2 receptor agonist, has been shown to reversibly decrease acid-induced elevations in intracellular Ca2+ and membrane currents in cultured rat cortical neurons. researchgate.net This effect is primarily mediated through sigma-1 receptor stimulation, which inhibits ASIC1a (acid-sensing ion channel 1a)-mediated membrane currents and subsequent intracellular Ca2+ accumulation. researchgate.net At micromolar concentrations, the anticonvulsant activity observed with sigma ligands, including this compound, may be attributed to functional NMDA receptor antagonism and/or the blockade of high voltage-activated Ca2+ channels. nih.govcapes.gov.br

Table 4: this compound's Modulation of Calcium Ion Channels

| Mechanism/Target | Effect | Specifics | Reference |

| Sigma Receptors | Modulate intracellular Ca2+ | Affects membrane channels and intracellular Ca2+ mobilization. Blocks voltage-gated Ca2+ channels and ionotropic glutamate receptors. | thieme-connect.com |

| CaV2.2 (N-type) Calcium Channels | Inhibition | Binds within the channel pore, obstructing Ca2+ passage. Interacts with S6I, S6II, S6III, and S6IV segments. | nih.gov |

| ASIC1a Channels | Inhibition of Ca2+ influx | Decreases acid-induced intracellular Ca2+ elevations and membrane currents, mediated by sigma-1 receptor stimulation. | researchgate.net |

| High Voltage-Activated Ca2+ Channels | Blockade | Contributes to anticonvulsant activity at micromolar concentrations. | nih.govcapes.gov.br |

Influence on Neuronal Excitability and Synaptic Plasticity

The sigma-1 receptor, a primary target of this compound, plays a significant role in regulating ion channel firing, which in turn influences neuronal excitability. nih.govnih.gov Activation of the sigma-1 receptor can modulate both intrinsic and synaptic excitability. nih.gov For instance, the inhibition of potassium (K+) currents by the sigma-1 receptor is expected to increase action potential firing, highlighting the receptor's capacity to fine-tune neuronal excitability. nih.gov

Neuronal excitability and its associated plasticity are recognized as non-synaptic mechanisms crucial for the formation of neuronal ensembles, which are groups of co-active neurons involved in functions like sensory perception, motor coordination, and memory. frontiersin.org Enhanced neural excitability is frequently observed following behavioral learning. frontiersin.org

This compound's influence on neuronal excitability and synaptic activity has been implicated in various neurological contexts, including its potential role in cocaine addiction, where it has been shown to attenuate cocaine-seeking behavior in rat models. researchgate.nettargetmol.com Synaptic plasticity, which includes processes like long-term potentiation (LTP) and long-term depression (LTD), is fundamentally dependent on NMDA receptor activation and subsequent calcium signaling. bennington.edu The involvement of the sigma receptor in synaptogenesis further underscores this compound's potential to influence the structural and functional adaptability of neuronal circuits. nih.gov

Table 5: this compound's Influence on Neuronal Excitability and Synaptic Plasticity

| Mechanism/Process | Effect/Role | Key Findings | Reference |

| Sigma-1 Receptor | Regulates ion channel firing; fine-tunes neuronal excitability | Modulates intrinsic and synaptic excitability. Inhibition of K+ currents by σ1R can increase action potential firing. | nih.govnih.gov |

| Neuronal Excitability | Influences ensemble formation | Enhanced excitability observed after behavioral learning. | frontiersin.org |

| Synaptic Activity | Involved in addiction models | Attenuates cocaine-seeking behavior in rats. | researchgate.nettargetmol.com |

| Synaptogenesis | Modulatory role | Sigma receptors are involved in the process of synaptogenesis. | nih.gov |

Rac1 Protein Involvement in Neurobiological Responses

Research indicates that this compound, acting as a sigma-1 receptor (σ-1R) agonist, can attenuate cocaine-seeking behavior in rat models. guidetopharmacology.org The Ras-related C3 botulinum toxin substrate 1 (Rac1), a member of the Rho small GTPase family, is a key regulator of actin cytoskeleton rearrangement and plays a crucial role in dendritic morphogenesis. guidetopharmacology.org Cocaine exposure can induce neuronal alterations, including structural changes in dendritic number and morphology. guidetopharmacology.org

In studies, this compound-treated rats demonstrated a decrease in σ-1R mRNA expression levels in the nucleus accumbens (NAc). guidetopharmacology.org Specifically, in a subset of this compound-treated rats classified as "responders" (75% of the group that showed a significant reduction in cocaine-primed reinstatement), there was a notable decrease in NAc Rac1 mRNA expression levels when compared to non-responder rats. guidetopharmacology.org This suggests that Rac1 serves as a differentiator between responders and non-responders, showing a positive correlation with σ-1R mRNA levels in this compound responders. guidetopharmacology.org Further evidence for Rac1's critical role comes from experiments where direct injection of a Rac1 inhibitor into the NAc core reduced active lever presses, underscoring its involvement in the this compound-mediated reduction of drug seeking. guidetopharmacology.org These findings propose that chronic activation of σ-1R, through a dynamic interaction with Rac1, could represent a novel therapeutic strategy for substance use disorder (SUD), with Rac1 inhibition being a prerequisite for decreasing drug seeking and facilitating rehabilitation. guidetopharmacology.org this compound's action on a complex involving σ-1R and Rac1 proteins has been observed, and the beneficial effects of this compound in combination with baclofen (B1667701) may involve the interaction of proteins such as GABA-B receptors, σ-1 receptor, and Rac1, highlighting Rac1's critical role in drug-seeking and cravings. uni.lu

Gamma-Aminobutyric Acid-A Receptor Ligand Interactions

This compound is recognized as a sigma-1 receptor agonist. wikipedia.org Studies investigating caffeine-induced seizures suggest that mechanisms involving the inhibition of gamma-aminobutyric acid-A (GABA-A) receptors may contribute to these seizures. wikipedia.orguni.lu It is hypothesized that this compound's ability to decrease intracellular calcium might suppress the inhibitory effects of caffeine (B1668208) on GABA-A receptors, thereby increasing the threshold for caffeine-induced seizures. uni.lu

GABA-A receptors are integral to the mammalian central nervous system, mediating rapid inhibitory neurotransmission upon activation by their endogenous ligand, gamma-aminobutyric acid (GABA). wikipedia.org As a sigma-1 receptor ligand, this compound has been shown to increase the latency of pentylenetetrazole (PTZ)-induced clonic seizures. wikipedia.org The attenuation of seizures by σ-1R ligands with agonist properties is consistent with these observations. wikipedia.org The σ-1R is known to interact with client proteins located in the endoplasmic reticulum (ER) and cytoplasmic membranes, regulating their functional activity. wikipedia.org This chaperone property of σ-1R may mediate its influence on the effects of GABA-A receptor positive allosteric modulators (PAMs), particularly concerning proteins involved in the regulation of anxiety and seizures. wikipedia.org

Ryanodine (B192298) Receptor Inhibition

This compound has demonstrated efficacy in attenuating seizures induced by high doses of caffeine. wikipedia.orguni.lu A synergistic effect against caffeine-induced seizures may arise from the combined activation of sigma receptors and inhibition of ryanodine receptors (RyRs). wikipedia.orguni.lu Ryanodine receptors are a class of calcium channels present in skeletal muscle, smooth muscle, and heart muscle cells. wikipedia.orgfishersci.be Ryanodine, an alkaloid, binds with high affinity to the open conformation of these receptors, locking them in a half-open state at nanomolar concentrations and fully closing them at micromolar concentrations. wikipedia.org

Further research suggests that various mechanisms, including the inhibition of GABA-A receptors and the activation of NMDA and ryanodine receptors, may contribute to caffeine-induced seizures. wikipedia.orguni.lu Notably, the co-administration of this compound with dantrolene, a known ryanodine receptor antagonist, yielded superior effects against caffeine-induced seizures compared to either drug administered alone. uni.lu This observation supports the hypothesis that sigma receptor activation and ryanodine receptor inhibition can potentiate each other's effects in mitigating caffeine-induced seizures. uni.lu

Comparative Pharmacodynamic Analysis with Other Psychotropics

Distinction from Classical Monoamine Reuptake Inhibitors

This compound, although structurally related to tricyclic antidepressants (TCAs) like imipramine, fundamentally differs in its primary mechanism of action: it is not a monoamine reuptake inhibitor. fishersci.atwikidoc.orgnih.gov Unlike most classical TCAs, this compound does not inhibit the neuronal reuptake of serotonin (B10506) or norepinephrine. fishersci.atwikidoc.orgnih.govnih.govmims.com Its pharmacological profile is distinct from traditional antidepressants that primarily function by inhibiting the reuptake of these neurotransmitters. nih.govmims.com

Instead, this compound's primary action is as a sigma-1 receptor agonist. fishersci.atwikidoc.orgwikipedia.orgnih.govmims.com It also demonstrates high-affinity antagonism for the histamine (B1213489) H1 receptor and exhibits low to moderate affinity antagonism for dopamine (B1211576) D2, serotonin 5-HT2, and alpha1-adrenergic receptors. fishersci.atwikidoc.orgnih.govmims.com A notable distinction from other TCAs is this compound's very low affinity for muscarinic acetylcholine (B1216132) receptors, resulting in virtually no anticholinergic effects. fishersci.at This minimal impact on monoamine reuptake contributes to a reduced likelihood of side effects typically associated with selective serotonin reuptake inhibitors (SSRIs) or TCAs, such as sexual dysfunction or cardiovascular issues. mims.com

Comparative Anxiolytic vs. Antidepressant Potency Research

This compound functions as both an anxiolytic and a tricyclic antidepressant, with its use prevalent across Europe. fishersci.at It is primarily recognized as an anxiolytic agent possessing a broad receptor-binding profile. nih.gov The activation of sigma-1 receptors by this compound is believed to contribute to its mood-stabilizing and anxiolytic effects. nih.gov The synergistic action across multiple receptor sites, including sigma-1, histamine H1, dopamine D2, and serotonin 5-HT2 receptors, is thought to enhance its efficacy in managing anxiety and somatoform disorders without inducing the pronounced mood-elevating effects characteristic of other tricyclic compounds. nih.gov

Pharmacodynamic analyses highlight that this compound's absence of monoamine reuptake inhibition, coupled with its agonism at sigma receptors, differentiates it from other tricyclics. wikidoc.orgwikipedia.org Furthermore, its antidepressant effects are generally considered to be less pronounced than its anxiolytic properties. wikidoc.orgwikipedia.org Behavioral studies indicate that this compound elicits anxiolytic effects at relatively lower doses (1-10 mg/kg), which correspond to doses that occupy sigma binding sites. wikidoc.orgnih.gov Conversely, higher doses, typically in the range of 10-20 mg/kg, are required to achieve "antidepressant-like" effects. wikidoc.orgnih.gov Clinical trials have demonstrated this compound's effectiveness in addressing anxiety accompanied by somatic complaints. wikipedia.org It exhibits strong anxiolytic efficacy in the treatment of Generalized Anxiety Disorder (GAD), with its anxiolytic effects being superior to placebo.

Pharmacokinetic Research and Disposition Studies

Absorption and Bioavailability Dynamics

Opipramol is characterized by rapid and complete absorption from the gastrointestinal tract. wikipedia.orgnih.govwikiwand.com The absolute bioavailability of this compound is reported to be approximately 94%. wikipedia.orgnih.govwikiwand.com Following single oral administrations, specific pharmacokinetic parameters have been observed. For a 50 mg oral dose, the peak plasma concentration (Cmax) of 15.6 ng/mL is typically achieved after 3.3 hours. wikipedia.orgnih.govwikiwand.com With a 100 mg oral dose, the maximum plasma concentration reaches 33.2 ng/mL within 3 hours. wikipedia.orgnih.govwikiwand.com Research studies have also reported peak concentrations of 13–15 ng/mL (Study I) and 28 ng/mL (Study II), both attained around 3 hours post-administration. The area under the plasma concentration-time curve (AUC) was approximately 170 ng·mL⁻¹·h for Study I and 320 ng·mL⁻¹·h for Study II.

Table 1: this compound Absorption Parameters

| Parameter | Value (50 mg oral dose) | Value (100 mg oral dose) |

| Bioavailability | ~94% wikipedia.orgnih.govwikiwand.com | ~94% wikipedia.orgnih.govwikiwand.com |

| Time to Peak Plasma Conc. (Tmax) | 3.3 hours wikipedia.orgnih.govwikiwand.com | 3 hours wikipedia.orgnih.govwikiwand.com |

| Peak Plasma Conc. (Cmax) | 15.6 ng/mL wikipedia.orgnih.govwikiwand.com | 33.2 ng/mL wikipedia.orgnih.govwikiwand.com |

Distribution Characteristics and Protein Binding Properties

This compound exhibits high plasma protein binding, with approximately 91% of the drug binding to plasma proteins. wikipedia.orgnih.govwikiwand.com The volume of distribution is reported to be approximately 10 L/kg. wikipedia.orgnih.govwikiwand.com Another finding indicates a very large volume of distribution at 700 liters. The compound is distributed throughout the body, including the central nervous system, and has been observed to readily cross the blood-brain barrier.

Table 2: this compound Distribution and Binding Properties

| Parameter | Value |

| Plasma Protein Binding | ~91% wikipedia.orgnih.govwikiwand.com |

| Volume of Distribution | ~10 L/kg wikipedia.orgnih.govwikiwand.com or 700 L |

Biotransformation Pathways and Hepatic Metabolism

This compound undergoes partial and extensive metabolism primarily in the liver. wikipedia.orgnih.govwikiwand.com

The biotransformation of this compound largely occurs through the cytochrome P450 (CYP) isoenzyme CYP2D6. wikipedia.orgnih.govwikiwand.com This enzymatic pathway is crucial for its hepatic metabolism. In individuals identified as poor metabolizers due to CYP2D6 deficiency, the maximum plasma concentration of this compound can be up to 2.5 times higher compared to normal metabolizers. Therefore, consideration of excessive hepatic metabolism via CYP2D6 is particularly important in patients with impaired hepatic function or those on polypharmacy.

A significant metabolite identified is deshydroxyethylthis compound. wikipedia.orgnih.govwikiwand.com Other metabolites that have been identified include an oxidation product of the hydroxyethyl (B10761427) moiety to an acetic acid group at the piperazine (B1678402) side chain (Metabolite I), a decarboxylation product of Metabolite I (Metabolite II), and this compound-N-oxide (Metabolite V). Additionally, dibenzazepine (B1670418) (Metabolite IV) has been reported. Notably, the acetic acid metabolite (Metabolite I) can reach plasma concentrations that significantly exceed those of this compound itself. The cross-reactivities of Metabolite I with commercially available immunoassays (EMIT and ADx) were found to be 64% and 66%, respectively, relative to reference standards. The specific pharmacological activity of deshydroxyethylthis compound was not explicitly detailed in the provided research findings.

Elimination Kinetics and Steady-State Considerations

The terminal elimination half-life of this compound in plasma typically ranges from 6 to 11 hours. wikipedia.orgnih.govwikiwand.com Some studies specify an average of 8.5 hours or 11 hours, while another indicates a range of 6 to 22 hours. The primary route of elimination is renal, with approximately 70% of the drug eliminated in urine. wikipedia.orgnih.govwikiwand.com Of this, 10% is excreted as unchanged this compound. wikipedia.orgnih.govwikiwand.com The remaining portion, approximately 10%, is eliminated through feces. wikipedia.orgnih.govwikiwand.com When administered regularly, constant plasma levels, or steady-state concentrations, are generally achieved after approximately 34 hours, though this process may take several days to a few weeks.

Table 3: this compound Elimination Parameters

| Parameter | Value |

| Terminal Half-Life | 6-11 hours wikipedia.orgnih.govwikiwand.com (also 8.5 hours, 11 hours, or 6-22 hours) |

| Urinary Excretion | ~70% wikipedia.orgnih.govwikiwand.com |

| Unaltered Drug in Urine | ~10% wikipedia.orgnih.govwikiwand.com |

| Fecal Excretion | ~10% wikipedia.orgnih.govwikiwand.com |

| Time to Steady-State | ~34 hours (or several days to a few weeks) |

Preclinical Research Investigations in Animal Models

Substance Use Disorder Models

Molecular and Neurobiological Correlates of Anti-Craving Effects

Opipramol has demonstrated efficacy in attenuating craving behaviors in animal models, particularly in the context of substance use disorders. Studies in rat models of cocaine self-administration have shown that this compound can significantly reduce cocaine-seeking behavior during the withdrawal phase. wikipedia.org Furthermore, it led to a notable reduction in cocaine-primed reinstatement in a significant proportion (75%) of this compound-treated rats, categorized as "responders" wikipedia.org.

The molecular and neurobiological mechanisms underlying these anti-craving effects appear to involve complex protein interactions. Findings suggest that the beneficial actions of this compound may be mediated through the interplay of proteins such as GABAB receptors, the sigma-1 receptor (σ-1R), and Rac1 fishersci.be. This compound, acting as a σ-1R agonist, has been shown to decrease σ-1R messenger RNA (mRNA) levels and Rac1 mRNA expression in the nucleus accumbens (NAc) of responder rats wikipedia.org. This suggests a correlation between Rac1 and σ-1R in response to this compound treatment. Inhibition of Rac1 has been identified as critical for reducing drug-seeking behavior, indicating that chronic activation of σ-1R, through its dynamic interaction with Rac1, could represent a novel therapeutic strategy for substance use disorder wikipedia.org.

An exploratory study combining this compound with Baclofen (B1667701) (O/B) in cocaine-trained rats also showed significant attenuation in craving behavior and relapse rate during cocaine withdrawal. Quantitative polymerase chain reaction (qPCR) analysis revealed a significant decrease in the mRNA expression levels of GABAB1 receptor in the this compound-treated group compared to controls, suggesting its involvement in the combined treatment's beneficial effect fishersci.be.

Table 1: Effects of this compound on Cocaine-Seeking Behavior in Rat Models

| Treatment Group | Effect on Cocaine-Seeking Behavior (Withdrawal Phase) | Effect on Cocaine-Primed Reinstatement | Molecular Correlates (Nucleus Accumbens) |

| This compound Alone | Decreased wikipedia.org | Significant reduction in 75% of responders wikipedia.org | Decreased σ-1R mRNA, Decreased Rac1 mRNA (responders) wikipedia.org |

| This compound + Baclofen | Significant attenuation fishersci.be | Significant attenuation fishersci.be | Decreased GABAB1 receptor mRNA fishersci.be |

Exploratory Research in Disease-Specific Models

Beyond its primary applications, this compound has been investigated for its potential in other disease models, particularly those involving gastrointestinal and neurological conditions.

Animal studies have indicated a potential clinical application for this compound in patients suffering from peptic ulcers with comorbid depression wikipedia.orgmims.com. Research has explored its gastroprotective properties, demonstrating a significant reduction in indomethacin-induced gastric ulcers in rats fishersci.dk.

In a study evaluating its antiulcer activity, this compound significantly decreased ulcer formation induced by indomethacin (B1671933) across various doses. At 25 mg/kg, 50 mg/kg, and 100 mg/kg, this compound reduced indomethacin-induced ulcers by 52%, 71%, and 76%, respectively, when compared to a control group that received indomethacin alone fishersci.dk. Furthermore, this compound treatment led to a significant increase in the levels of gastric tissue antioxidants and protective agents, including glutathione (B108866) (GSH), superoxide (B77818) dismutase (SOD), and nitric oxide (NO), all of which were diminished in the indomethacin-only control group fishersci.dk.

Table 2: Gastroprotective Effects of this compound on Indomethacin-Induced Ulcers in Rats

| This compound Dose (mg/kg) | Reduction in Indomethacin-Induced Ulcers (%) fishersci.dk | Gastric Tissue Levels (compared to control) fishersci.dk |

| 25 | 52 | Increased GSH, SOD, NO |

| 50 | 71 | Increased GSH, SOD, NO |

| 100 | 76 | Increased GSH, SOD, NO |

This compound, recognized as a potent sigma ligand, has been theoretically considered as an anti-ischemic agent that could be beneficial in various neurological conditions wikipedia.orgmims.com. Preclinical investigations have provided evidence for its neuroprotective effects in models of cerebral ischemia.

In studies using Mongolian gerbils, this compound demonstrated significant neuronal protection against ischemia-induced neuronal cell loss in the hippocampus. This protective effect was observed at a dose of 50 mg/kg when administered 30 minutes prior to the ischemic insult wikipedia.orgwikipedia.org. However, this compound did not confer protection when administered 60 minutes after the ischemic event wikipedia.orgwikipedia.org.

Further neurochemical evidence supports this compound's interaction with the N-methyl-D-aspartate (NMDA) receptor complex. This compound was found to decrease basal levels of cyclic guanosine (B1672433) monophosphate (cGMP) in the cerebellum of mice. It also antagonized increases in cGMP levels induced by harmaline, methamphetamine, and pentylenetetrazol wikipedia.orgwikipedia.org. Parenteral administration of this compound additionally antagonized increases in cGMP levels in the mouse cerebellum following local administration of D-serine, an agonist at the NMDA-associated glycine (B1666218) receptor. These findings indicate that this compound attenuates responses mediated through the NMDA receptor complex, thereby supporting the functional modulation of this receptor by sigma ligands and providing a neurochemical basis for its observed anti-ischemic properties wikipedia.orgwikipedia.org.

This compound has exhibited neuroprotective effects in animal models of ischemia wikipedia.org. The neuroprotective actions of this compound are largely attributed to its agonistic activity at sigma-1 receptors (σ-1R) wikipedia.org. Sigma-1 receptor agonists are known to exert potent cell protective effects across various cell types, including primary cerebral neurons, retinal ganglion cells, and lens cells fishersci.ca. The crucial role of σ-1R in cellular protection is underscored by the observation that knockdown of σ-1Rs increases the vulnerability of cells to various stressors, including oxidative stress and endoplasmic reticulum (ER) stress fishersci.ca.

A significant mechanism through which σ-1R agonists, such as this compound, contribute to neuroprotection is by suppressing oxidative stress fishersci.ca. Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is a key factor in neuronal damage and neurodegenerative processes wikipedia.orgontosight.ai. By modulating σ-1R activity, this compound helps to mitigate the detrimental effects of oxidative stress, thereby promoting cellular survival and protection under conditions of cellular stress fishersci.ca.

Developmental and Reproductive Toxicology Studies

Preclinical safety assessments, including developmental and reproductive toxicology (DART) studies, are crucial for evaluating the potential effects of pharmaceutical compounds on fertility and offspring development. These studies are typically conducted in at least two animal species, often a rodent and a non-rodent model wikidoc.org.

In Vitro Safety and Genotoxicity Assessments

In vitro safety and genotoxicity assessments are fundamental components of preclinical drug development, designed to identify compounds that may induce genetic damage. Genotoxicity tests evaluate a compound's potential to cause changes to DNA, including gene mutations, chromosomal damage, and numerical chromosome changes fishersci.at.

For this compound, both in vitro and in vivo studies have consistently shown no evidence of mutagenic potential fishersci.nl. The standard battery of genotoxicity tests typically recommended for pharmaceuticals includes:

A bacterial reverse mutation test (e.g., Ames test) for gene mutation fishersci.atresearchgate.net.

An in vitro test for chromosomal damage using mammalian cells, or an in vitro mouse lymphoma tk assay fishersci.atresearchgate.net.

An in vivo test for chromosomal damage, often using rodent hematopoietic cells (e.g., micronucleus test or chromosomal aberration analysis in bone marrow cells) fishersci.atresearchgate.net.

When a compound yields negative results across this comprehensive three-test battery, performed and evaluated according to current recommendations, it generally provides a sufficient level of safety to demonstrate the absence of genotoxic activity fishersci.at. The findings for this compound in these assessments support its safety profile concerning genetic integrity.

Clinical Efficacy and Therapeutic Applications Research

Emerging and Investigational Clinical Applications

Beyond its established uses, Opipramol is being explored for other potential clinical applications. Preliminary studies suggest that this compound shows potential clinical significance in the treatment of severe sleep bruxism. wikipedia.orgresearchgate.netnih.gov Its sigma-1 receptor agonistic effects may contribute to potent antitussive effects. wikidoc.org this compound, in combination with baclofen (B1667701), has been investigated for its potential to alleviate depression and craving, and facilitate recovery from substance use disorder (SUD). frontiersin.org A pilot study showed that participants with polysubstance use disorder treated with this combination experienced a reduction in cravings and depression. frontiersin.org this compound has also been used in trials studying the treatment of dementia and schizophrenia. drugbank.com

Severe Sleep Bruxism Management

Preliminary studies suggest that this compound holds potential clinical significance in the management of severe sleep bruxism (SB). wikipedia.org A study involving 19 participants with severe SB, diagnosed via video polysomnography (vPSG), investigated the effectiveness of this compound. Following an 8-week pharmacotherapy trial with a 100 mg bedtime daily dose, a comparison of vPSG recordings showed a decrease in all studied SB parameters in 78.85% of participants. Only a small percentage (15.53%) experienced a non-significant increase in SB parameters. These findings indicate that a single 100 mg dose of this compound at bedtime may positively influence the reduction of SB in otherwise healthy individuals diagnosed with severe SB. However, further research with larger populations and control groups is recommended to confirm these preliminary results. nih.gov

Table 1: this compound's Effect on Sleep Bruxism Parameters

| Study Population | Intervention | Outcome (Decrease in SB Parameters) | Limitations |

| 19 severe SB patients (14 F, 5 M; 20–47 years) nih.gov | 100 mg this compound daily at bedtime for 8 weeks nih.gov | 78.85% of participants showed a decrease nih.gov | Small sample size, lack of control group, preliminary study nih.gov |

Preoperative Anxiolysis and Sleep Quality Improvement

Table 2: this compound's Impact on Preoperative Sleep Quality and Anxiety

| Study Population | Intervention | Key Findings (Subjective Sleep Quality) | Key Findings (Anxiety) |

| 72 female patients awaiting surgery nih.govnih.gov | 50 mg this compound, 100 mg this compound, or placebo the evening prior to surgery nih.gov | Significantly improved sleep quality, especially reducing awakenings (predominantly at 100 mg) nih.gov | Reduced inner excitement (at 100 mg) nih.gov |

| 72 female patients awaiting surgery nih.gov | 100 mg this compound, 150 mg this compound, or placebo the evening prior to surgery nih.gov | Significantly improved subjective sleep quality (p < 0.001) nih.gov | Marginally reduced anxiety (STAI-X1) nih.gov |

Post-Traumatic Stress Disorder (PTSD) Exploration

Attempts have been made to utilize this compound in the context of Post-Traumatic Stress Disorder (PTSD). psychiatria-danubina.com While specific detailed research findings on this compound's direct efficacy in PTSD are limited in the provided context, its anxiolytic and mood-improving effects, stemming from its sigma-1 and sigma-2 receptor agonism, suggest a theoretical basis for its exploration in conditions characterized by anxiety and mood disturbances, such as PTSD. wikipedia.orgpsychiatria-danubina.comnih.gov

Gastrointestinal Dyskinesias

Research attempts have also been made to explore the use of this compound in gastrointestinal dyskinesias. psychiatria-danubina.com Animal studies have suggested a potential clinical application in peptic ulcer patients with comorbid depression, indicating a broader scope for its use in conditions affecting the gastrointestinal system that may have a psychosomatic component. psychiatria-danubina.com

Medication Overuse Headache

This compound has shown a positive effect in the management of "drug rebound headache," also known as medication overuse headache (MOH). psychiatria-danubina.comnih.gov This condition involves daily headaches in patients with migraine and tension headaches due to frequent analgesic or ergotamine use. psychiatria-danubina.comnih.gov In a study involving 47 patients (45 women) aged 19-57 years with MOH, a method involving incremental this compound administration over 6 days, followed by 4-6 weeks of continued treatment, yielded good results in 32 cases. nih.gov From the sixth day, patients were advised to completely discontinue analgesics. nih.gov This suggests this compound can be a beneficial agent in disrupting the vicious cycle of MOH. nih.gov

Adverse Drug Reaction Mechanisms and Safety Profile Research

Neuropsychiatric Adverse Event Pathophysiology

The following subsections explore the mechanisms behind opipramol's potential effects on the central nervous system, specifically concerning mood stability and seizure thresholds.

While this compound's unique mechanism of action is thought to confer a lower risk of inducing mania compared to other antidepressants, isolated cases have been reported, particularly in individuals with pre-existing vulnerabilities such as bipolar disorder. Structurally, this compound resembles the tricyclic antidepressant imipramine; however, it does not inhibit the neuronal reuptake of norepinephrine or serotonin (B10506). Instead, its primary mechanism is agonism at sigma-1 and sigma-2 receptors.

Research suggests that the antidepressant effects are linked to its activity as a sigma-1 receptor agonist. It is this very mechanism that has been hypothesized as the basis for treatment-emergent mania in susceptible patients. Unlike typical antidepressants that influence monoamine levels, this compound's potential to cause an affective switch is thought to be mediated through sigma receptor pathways.

A documented case involved a 39-year-old male with a history of bipolar disorder who was being treated for a depressive episode. The patient developed manic symptoms within four weeks of this compound being added to his existing lithium treatment. The manic episode resolved within four weeks of discontinuing this compound, lending support to the hypothesis of a drug-induced event. This case highlights that even at lower doses, this compound may have the potential to induce a switch to mania in vulnerable populations.

Case Study: this compound-Induced Mania

| Parameter | Details |

|---|---|

| Patient Profile | 39-year-old male |

| Pre-existing Condition | Bipolar Affective Disorder, presenting with a moderate depressive episode. |

| Prior Treatment | Lithium (900 mg/day) monotherapy, which was not providing sufficient improvement. |

| Intervention | Addition of this compound (50 mg/day) to the existing Lithium regimen. |

| Outcome | Emergence of manic symptoms (e.g., excessive talking, irritability, reduced need for sleep) within 4 weeks. |

| Resolution | Manic symptoms remitted within four weeks following the discontinuation of this compound. |

| Hypothesized Mechanism | The agonistic action of this compound on the sigma-1 receptor was proposed as the basis for the manic switch. |

The relationship between antidepressants and seizure risk is complex, with some compounds lowering the seizure threshold. Epileptogenesis is the process by which a normal brain develops a tendency to generate spontaneous seizures. Drug-induced seizures often result from an imbalance between neuronal excitation and inhibition, potentially through modulation of voltage-gated ion channels or effects on GABAergic (inhibitory) and glutamatergic (excitatory) neurotransmission.

For this compound, seizures are listed as a very rare adverse reaction, occurring in less than 0.01% of cases. wikipedia.orgindianmentalhealth.com While many tricyclic antidepressants are known to have pro-convulsant potential, the specific mechanisms for this compound are not extensively detailed in scientific literature. Its primary action on sigma receptors differs significantly from the monoamine reuptake inhibition characteristic of other tricyclics, which may influence its seizure liability profile. The sigma-1 receptor, this compound's main target, is involved in modulating various neurotransmitter systems and ion channels, which could theoretically influence neuronal excitability. However, without specific studies, its precise role as either a pro-convulsant or anti-convulsant remains an area for further investigation.

Systemic Physiological Impacts Research

This section examines research into the effects of this compound on various body systems, including the liver and blood, and its potential to elicit immunological responses.

The liver is the primary site of metabolism for this compound, which occurs via the cytochrome P450 isoenzyme CYP2D6. wikipedia.org Consequently, hepatic function can be affected by the drug, and its metabolism can be influenced by other medications, a key consideration in polypharmacy.

Transient and clinically minor increases in liver enzymes are an occasional side effect of this compound therapy. wikipedia.orgindianmentalhealth.com However, more severe reactions, though rare, have been documented. Case reports have described severe drug-induced liver injury, including one instance of fatal acute liver necrosis following 11 days of treatment. thieme-connect.comnih.gov Another report detailed a case of severe, but reversible, acute hepatitis in a patient taking both this compound and maprotiline, confirmed by liver biopsy. thieme-connect.comnih.gov Upon withdrawal of the medications, the patient's liver enzymes and clinical symptoms resolved. nih.gov These cases suggest that this compound has the potential to be hepatotoxic. thieme-connect.com

Given its metabolism by CYP2D6, polypharmacy presents a significant consideration. wikipedia.orgpatsnap.com

CYP2D6 Inhibitors: Co-administration of this compound with potent inhibitors of CYP2D6 (such as certain SSRIs like fluoxetine or paroxetine) can increase plasma concentrations of this compound, potentially heightening the risk of adverse effects. patsnap.com

CYP2D6 Inducers: Conversely, drugs that induce CYP2D6 activity (such as carbamazepine or rifampicin) can decrease this compound levels, which may reduce its therapeutic efficacy. patsnap.com

These interactions underscore the importance of monitoring hepatic function and considering potential drug interactions in patients undergoing treatment, especially the elderly or those on multiple medications. psychiatryonline.orgnih.gov

Drug-induced hematological dysfunctions are serious, albeit often rare, adverse events. For this compound, changes in blood profile, particularly leukopenia (a reduction in white blood cells), are considered rare, while agranulocytosis (a severe and dangerous drop in neutrophils) is classified as very rare (<0.01%). wikipedia.orgindianmentalhealth.com

Idiosyncratic drug-induced agranulocytosis is a life-threatening condition where the absolute neutrophil count falls below 0.5 x 10⁹/L. frontiersin.orgmdpi.com The mechanisms are often immune-mediated, where the drug or its metabolite acts as a hapten, binding to neutrophil membranes and triggering an immune response that leads to the destruction of the cells. mdpi.com Another potential mechanism is the direct toxic suppression of bone marrow myeloid progenitor cells, leading to decreased production. nih.gov

While these adverse events are noted in this compound's profile, specific case reports detailing the clinical course or investigating the precise immunological or toxic mechanism related to this compound are not widely available in the literature. The low incidence rate makes it difficult to study, but the potential severity necessitates clinical vigilance. frontiersin.org

Hypersensitivity reactions to this compound have been reported and typically manifest as allergic skin reactions, such as rash and urticaria (hives). indianmentalhealth.com These reactions are considered occasional side effects. indianmentalhealth.com Such dermatological responses are often part of a Type B adverse drug reaction, which is idiosyncratic, not related to the drug's known pharmacological action, and thought to have an immunological basis.

More severe allergic reactions, such as angioedema (swelling of the deep layers of the skin) or anaphylaxis, are serious medical emergencies that can be associated with various medications, although they are not commonly reported with this compound. patsnap.commayoclinic.org The underlying mechanism for such hypersensitivities involves the immune system incorrectly identifying the drug as a harmful substance, leading to the release of inflammatory mediators like histamine (B1213489).

Drug-Drug Interaction Profiling

This compound, a dibenzazepine (B1670418) derivative with anxiolytic and antidepressant properties, exhibits a distinct pharmacological profile that influences its potential for drug-drug interactions. Unlike typical tricyclic antidepressants, this compound has a low affinity for the reuptake transporters of serotonin and norepinephrine. wikipedia.org Its primary mechanism of action is through high-affinity agonism at sigma-1 and sigma-2 receptors. wikipedia.org Additionally, it possesses moderate antagonistic activity at histamine H1 receptors and lower affinity for dopamine (B1211576) D2, serotonin 5-HT2, and alpha-1 adrenergic receptors. wikipedia.orgtorrentpharma.com These receptor binding characteristics are central to understanding its interaction profile.

Central Nervous System Depressants (e.g., Barbiturates, Benzodiazepines, Antipsychotics, Hypnotics)

The co-administration of this compound with other central nervous system (CNS) depressants can lead to an additive or synergistic potentiation of their effects. This is primarily a pharmacodynamic interaction, where the sedative properties of this compound, mediated in part by its histamine H1 receptor antagonism, combine with the effects of other CNS depressants. wikipedia.orgdrugtodayonline.com

Research findings indicate that concurrent use can result in enhanced sedation, drowsiness, and psychomotor impairment. drugtodayonline.com For instance, the metabolism of this compound can be accelerated by barbiturates, potentially reducing its therapeutic effect, while co-administration with certain antipsychotics like haloperidol can elevate this compound's plasma concentration. wikipedia.org

| Interacting Drug Class | Specific Examples | Mechanism/Outcome of Interaction |

|---|---|---|

| Barbiturates | Phenobarbital, Butabarbital | Can reduce the plasma concentration of this compound, potentially weakening its therapeutic effect. wikipedia.org May also lead to additive CNS depression. drugtodayonline.com |

| Benzodiazepines | Diazepam, Alprazolam | Increased risk and severity of CNS depression due to additive pharmacodynamic effects. drugbank.com |

| Antipsychotics | Haloperidol, Risperidone | Can increase the plasma concentration of this compound. wikipedia.org Additive CNS depressant effects are also possible. drugtodayonline.com |

| Hypnotics | Zolpidem, Zopiclone | Potentiation of sedative and hypnotic effects, leading to increased drowsiness and impairment of motor coordination. drugtodayonline.com |

Cardiovascular System Medications (e.g., Antihypertensives, Sympathomimetics)

This compound's interaction with cardiovascular medications is linked to its affinity for adrenergic receptors. It acts as a low to moderate affinity antagonist at alpha-1 adrenergic receptors. wikipedia.orgtorrentpharma.com This action can interfere with the therapeutic effects of certain antihypertensive agents.

Specifically, by blocking alpha-1 adrenergic receptors, this compound can counteract the effects of antihypertensive drugs that rely on this pathway, potentially leading to a decrease in their blood pressure-lowering efficacy. drugbank.com The interaction with sympathomimetic agents is less defined but warrants caution due to the potential for unpredictable effects on blood pressure and heart rate.

| Interacting Drug Class | Specific Examples | Mechanism/Outcome of Interaction |

|---|---|---|

| Antihypertensives | Acebutolol, Aliskiren, Bretylium | This compound may decrease the antihypertensive activities of these agents, potentially due to its alpha-1 adrenergic antagonism. drugbank.com |

| Sympathomimetics | Epinephrine, Norepinephrine | The interaction is not well-characterized, but caution is advised due to this compound's adrenergic effects. |

Metabolic and Endocrine Agents (e.g., Hypoglycemics)

Recent research has shed light on the potential for this compound to interact with metabolic and endocrine agents, particularly those used to manage blood glucose levels. Studies have shown that this compound can directly affect pancreatic islet function.

Specifically, this compound has been found to acutely impair the stimulated secretion of insulin from pancreatic islets in response to various activators like high glucose. nih.gov This inhibitory effect on insulin secretion could counteract the therapeutic action of hypoglycemic agents, potentially leading to a reduction in their effectiveness at lowering blood glucose. drugbank.comnih.gov

| Interacting Drug Class | Specific Examples | Mechanism/Outcome of Interaction |

|---|---|---|

| Hypoglycemics | Acarbose, Alogliptin | This compound may decrease the hypoglycemic activities of these agents. drugbank.com This may be due to its inhibitory effect on insulin secretion. nih.gov |

Gastrointestinal System Agents (e.g., NSAIDs)

The primary concern with the concurrent use of this compound and nonsteroidal anti-inflammatory drugs (NSAIDs) is the increased risk of gastrointestinal bleeding. drugbank.com This is a pharmacodynamic interaction resulting from the combined effects of both drug classes on the gastrointestinal mucosa and hemostasis.

NSAIDs exert their effect by inhibiting cyclooxygenase (COX) enzymes, which reduces the production of prostaglandins that protect the stomach lining. nih.gov Separately, some psychotropic drugs, particularly those with effects on serotonin, can increase bleeding risk by impairing platelet aggregation. nih.gov The combination of NSAID-induced mucosal injury and potentially impaired platelet function can synergistically elevate the risk of gastrointestinal bleeding. amegroups.cn

| Interacting Drug Class | Specific Examples | Mechanism/Outcome of Interaction |

|---|---|---|

| NSAIDs | Aceclofenac, Acemetacin, Ibuprofen | Increased risk or severity of gastrointestinal bleeding. drugbank.com This is due to the combined effects of NSAID-induced gastric mucosal damage and potential effects of this compound on platelet function. nih.govamegroups.cn |

Serotonergic Agents (e.g., MAOIs, SSRIs, SNRIs)

A significant and potentially life-threatening interaction can occur when this compound is co-administered with other serotonergic agents. This interaction can lead to serotonin syndrome, a condition caused by excessive serotonergic activity in the central nervous system. drugtodayonline.com

Although this compound is not a potent serotonin reuptake inhibitor, it does have some affinity for serotonin 5-HT2A receptors and may modulate the serotonergic system through its action on sigma receptors. torrentpharma.com When combined with drugs that significantly increase serotonin levels, such as Monoamine Oxidase Inhibitors (MAOIs), Selective Serotonin Reuptake Inhibitors (SSRIs), or Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), there is a heightened risk of developing serotonin syndrome. The combination with MAOIs is considered particularly hazardous and is generally contraindicated. drugtodayonline.com

| Interacting Drug Class | Specific Examples | Mechanism/Outcome of Interaction |

|---|---|---|

| MAOIs | Phenelzine, Tranylcypromine | Contraindicated. drugtodayonline.com High risk of severe, potentially fatal reactions, including serotonin syndrome. A washout period of at least 14 days is recommended between discontinuing an MAOI and starting this compound. wikipedia.org |

| SSRIs | Fluoxetine, Sertraline | Increased risk of serotonin syndrome due to additive effects on the serotonin system. drugtodayonline.com |

| SNRIs | Venlafaxine, Duloxetine | Increased risk of serotonin syndrome due to the combined serotonergic activity of both drugs. drugtodayonline.com |

Advanced Research Methodologies and Translational Studies

Pharmacogenomic and Epigenetic Research

Development of Personalized Medicine Approaches

The field of personalized medicine is increasingly influencing the therapeutic strategies for compounds like Opipramol. Research indicates a growing emphasis on tailoring treatments to individual patient profiles, which has the potential to enhance therapeutic efficacy. Clinical studies suggest that patient responses to this compound can vary based on genetic and metabolic factors. This variability has prompted pharmaceutical companies to investigate genetic testing to inform prescribing practices more effectively. For instance, specific genetic markers have been identified and correlated with improved responses to this compound, suggesting a pathway towards more targeted mental health treatment approaches. wikipedia.org

Neuroimaging Studies in Pharmacological Research

Neuroimaging studies and related neurochemical characterizations play a crucial role in understanding the in vivo effects of pharmacological agents on the brain. Investigations into this compound have demonstrated its significant interaction with sigma recognition sites. Specifically, this compound has been shown to potently increase the metabolism of dopamine (B1211576) in several brain regions, including the striatum, olfactory tubercle, and pyriform cortex of rats. Furthermore, it increased the release of dopamine from the striatum of mice, as evidenced by elevated levels of 3-methoxytyramine in vivo. These findings suggest a predominant role of sigma receptor activation in the observed dopaminergic effects of this compound. wikidata.org

Novel Drug Delivery Systems and Formulation Research for Enhanced Therapeutic Properties

Novel drug delivery systems are being explored to overcome limitations associated with conventional formulations of this compound, such as issues with bioavailability, solubility, and the need for optimized pharmacokinetic profiles. These advancements aim to enhance the therapeutic properties of this compound by ensuring more consistent drug levels and improved patient compliance.

Cyclodextrin-Based Formulations for Solubility and Central Nervous System Delivery

Cyclodextrin-based formulations have emerged as a promising strategy to address challenges like poor solubility and suboptimal penetration of the blood-brain barrier for various antidepressants, including this compound. Complexation of this compound with β-cyclodextrin (β-CD) has been shown to significantly enhance its solubility and stability. nih.govuni.lu Studies have specifically demonstrated the formation of this compound inclusion complexes with β-CD in a 1:1 molar ratio, leading to an improvement in the solubility of the this compound base. This complexation facilitates the drug's penetration into the central nervous system, which is crucial for its therapeutic action. nih.gov The phase solubility profile of this compound with β-CD is classified as an AN-type, indicating the formation of an inclusion complex with the drug. It has been observed that increasing the β-CD concentration beyond 10 mM does not lead to further improvements in this compound solubility, suggesting an optimal complexation ratio.

Table 1: Effect of β-Cyclodextrin Complexation on this compound Solubility

| Formulation Component | Molar Ratio (this compound:β-CD) | Observed Effect on this compound | Reference |

| This compound + β-CD | 1:1 | Improved solubility | |

| This compound + β-CD | >10 mM β-CD concentration | No further solubility improvement |

Sustained-Release Formulations for Optimized Pharmacokinetics

The development of sustained-release (SR) formulations for this compound aims to optimize its pharmacokinetic profile, potentially allowing for less frequent dosing and more consistent therapeutic drug levels. Research has focused on preparing SR matrix tablets of this compound hydrochloride using various polymers.

Hydroxypropyl methylcellulose (B11928114) (HPMC) K4M has been identified as a promising polymer for SR drug delivery systems for this compound. An increase in polymer concentration leads to a retardation in the drug release rate from the matrix system, attributed to the formation of a gel barrier layer. Optimized formulations using HPMC have demonstrated the capability to release the drug over a 24-hour period, supporting a once-daily tablet regimen. Other polymers, such as hydroxypropylcellulose (B1664869) (HPC) and Carbopol® 941 (C941), have also been investigated for their suitability in preparing this compound matrix tablets. Studies indicate that drug release is significantly faster in tablets containing 10% polymer concentration compared to those with 20%. Carbopol® 941 showed the most sustained drug release effect at lower polymer concentrations.

Table 2: Polymer Effects on this compound Sustained Release from Matrix Tablets

| Polymer Type | Concentration | Drug Release Profile | Reference |

| Hydroxypropyl methylcellulose (HPMC) K4M | Increasing | Retardation in drug release (gel barrier formation) | |

| HPMC | 20% | Sustained drug release | |

| Hydroxypropylcellulose (HPC) | 20% | Sustained drug release | |

| Carbopol® 941 (C941) | 10% | Most sustaining drug release effect (58.2%, 52.4%, 57.0% after 8 hours) |

Future Research Directions and Challenges in Opipramol Studies

Unresolved Mechanistic Questions and Deeper Molecular Probingwikipedia.orgpmarketresearch.comguidetopharmacology.org

Despite its established clinical efficacy, the precise mechanism of action of opipramol is not yet fully understood. While it is known to act as a high-affinity agonist at sigma-1 (σ1) receptors and, to a lesser extent, at sigma-2 (σ2) receptors, the complete cascade of molecular events downstream of sigma receptor activation that leads to its anxiolytic and antidepressant effects remains an active area of investigation. wikipedia.orgresearchgate.netpatsnap.commdpi.compatsnap.comresearchgate.net Further research is needed to elucidate how σ1 receptor agonism translates into its therapeutic benefits, particularly concerning its influence on neurotransmitter release, such as dopamine (B1211576) and serotonin (B10506), and its role in modulating calcium ion channels. patsnap.comwisdomlib.orgoup.com Studies also suggest a biphasic action, with initial improvements in tension, anxiety, and insomnia followed by mood enhancement, indicating complex neurobiological interactions that warrant deeper molecular probing. wikipedia.org The involvement of σ1 receptors in diverse cellular functions, including neuronal and glial processes, and their role as molecular chaperones, presents avenues for exploring novel therapeutic pathways. nih.gov Additionally, the exact mechanism by which this compound might exert neuroprotective effects, as suggested by preliminary research in neurodegenerative diseases like Alzheimer's, requires further elucidation, potentially involving the reduction of neuroinflammation and oxidative stress. pmarketresearch.comresearchgate.net

Expansion of Therapeutic Indications through Rigorous Clinical Trialsnih.govpsychiatria-danubina.com

This compound is currently approved for generalized anxiety disorder and somatoform disorders. researchgate.netpatsnap.com However, ongoing research is exploring its potential in a broader range of conditions. Preliminary studies suggest its clinical significance in treating severe sleep bruxism, a condition characterized by teeth grinding or clenching during sleep. wikipedia.orgmdpi.comnih.gov Further rigorous clinical trials are essential to confirm these preliminary findings and establish this compound as a standard treatment option for sleep bruxism. mdpi.comnih.gov Beyond its current indications, this compound has been investigated in trials for conditions such as dementia, depression, schizophrenia, and psychosomatic disorders. drugbank.com There is also emerging interest in its potential applications in chronic pain and insomnia, as well as in dermatological disorders exacerbated by anxiety and stress, such as psoriasis. pmarketresearch.com Its low potential for dependency and withdrawal symptoms compared to benzodiazepines positions it as a safer long-term alternative for anxiety management, which could lead to its increased use in broader patient populations. marketresearchintellect.com Clinical trials are also exploring its use as a premedication prior to surgery, with studies examining its impact on sleep quality and emotional state. researchgate.net

The following table summarizes potential and emerging therapeutic indications for this compound:

| Indication | Current Status / Research Focus | Key Receptors / Mechanisms |

| Generalized Anxiety Disorder (GAD) | Established indication researchgate.netpatsnap.com | Sigma-1 receptor agonism wikipedia.orgpatsnap.com |

| Somatoform Disorders | Established indication researchgate.netpatsnap.com | Sigma-1 receptor agonism wikipedia.orgpatsnap.com |

| Severe Sleep Bruxism | Preliminary studies show potential; further research needed wikipedia.orgmdpi.comnih.gov | Sigma receptor agonism, dopamine receptor blockade mdpi.com |

| Depression | Investigational; clinical trials have shown some efficacy drugbank.comthieme-connect.com | Sigma-1 receptor agonism wikipedia.org |

| Chronic Pain | Emerging area of investigation pmarketresearch.com | Potential involvement of sigma receptors acs.org |

| Insomnia / Sleep Disturbances | Emerging area of investigation; may improve sleep quality mdpi.compmarketresearch.comresearchgate.net | Histamine (B1213489) H1 receptor antagonism, sigma receptor modulation wikipedia.orgpatsnap.commdpi.compatsnap.com |

| Neurodegenerative Diseases (e.g., Alzheimer's) | Preliminary research on neuroprotective properties pmarketresearch.com | Reduction of neuroinflammation and oxidative stress pmarketresearch.com |

| Substance Use Disorder (SUD) | Investigational, particularly in combination with other agents (e.g., baclofen) frontiersin.org | Sigma-1 receptor agonism, modulation of craving frontiersin.org |

| Dermatological Disorders (e.g., Psoriasis) | Investigational, focusing on anxiety/stress component pmarketresearch.com | Anxiolytic effects pmarketresearch.com |

| Premedication prior to surgery | Investigational, for improving sleep quality and emotional state researchgate.net | Anxiolytic and sedative properties researchgate.net |

Long-term Safety and Efficacy Studies in Diverse Patient Populationspsychiatria-danubina.com

While this compound is generally considered well-tolerated, especially at lower doses, and has a low potential for dependency, comprehensive long-term safety and efficacy studies are crucial, particularly in diverse and vulnerable patient populations. researchgate.netmarketresearchintellect.comcambridge.orgamazonaws.com Research is needed to assess its sustained effectiveness and safety profile over extended treatment periods, especially when compared to newer antidepressants or anxiolytics. wisdomlib.orgamazonaws.com Special attention should be given to specific populations, such as geriatric patients, where this compound's well-tolerated profile and mild sedative effects could be beneficial for managing anxiety, depression, and sleep disturbances. marketresearchintellect.com Studies should also investigate its use in patients with co-morbid conditions, ensuring its safety and efficacy are maintained without significant interactions or adverse outcomes. frontiersin.org The impact of genetic and metabolic factors on individual patient responses to this compound, which can influence therapeutic efficacy and minimize adverse effects, also warrants further investigation to facilitate personalized medicine approaches. pmarketresearch.comresearchgate.net

Development of More Specific and Targeted Analogues Based on Sigma Receptor Pharmacologywikipedia.orgpmarketresearch.comnih.gov

This compound's primary action as a sigma-1 receptor agonist distinguishes it from other tricyclic antidepressants. wikipedia.orgpatsnap.commdpi.commarketresearchintellect.compatsnap.com Future research aims to leverage this unique pharmacology for the development of more specific and targeted analogues. This involves a deeper understanding of the structure-activity relationship (SAR) of this compound and its derivatives concerning sigma receptors. acs.org The goal is to design novel compounds with enhanced selectivity for σ1 receptors, potentially leading to improved efficacy and a more favorable side effect profile by minimizing off-target interactions with other receptors such as histamine H1, dopamine D2, and serotonin 5-HT2, where this compound exhibits lower to moderate affinity. wikipedia.orgpatsnap.compatsnap.comresearchgate.net The development of highly selective σ1 receptor ligands could open new therapeutic avenues, as sigma receptors play a key role in potentiating intracellular calcium mobilization and modulating various neurological and immunological processes. wikipedia.orgpatsnap.comoup.comnih.gov Research into novel spirocyclic thienopyran and thienofuran scaffolds has already shown promising results in developing σ1 receptor ligands with high affinity and selectivity, demonstrating their potential for antinociceptive and anti-allodynic effects. acs.org

Integration of Digital Health Technologies in Research Protocolspsychiatria-danubina.com

The integration of digital health technologies (DHTs) is becoming increasingly relevant in pharmaceutical research, including studies on this compound. pmarketresearch.com These technologies offer new avenues for patient engagement, data collection, and remote monitoring in clinical trials. pmarketresearch.comicer.org Future research protocols for this compound could incorporate telemedicine and mobile health applications to enable personalized treatment plans, real-time progress tracking, and direct communication between patients and healthcare providers. pmarketresearch.com This digital shift can enhance treatment outcomes and address the challenges of patient access and adherence. pmarketresearch.com The development and validation of digital biomarkers could also provide objective measures of treatment response and disease progression, offering a more nuanced understanding of this compound's effects. While DHTs present opportunities, rigorous randomized controlled trials are needed to evaluate their effectiveness and ensure data protection and content quality. icer.orginformedhealth.org

Translational Research Bridging Preclinical Findings to Clinical Application

Translational research is critical for bridging the gap between preclinical findings and clinical applications for this compound. This involves systematically moving promising discoveries from basic science and animal models into human clinical trials and ultimately into routine clinical practice. For this compound, this includes translating insights from its sigma receptor pharmacology, particularly its role in modulating neuronal excitability and synaptic activity, into new therapeutic strategies. frontiersin.org For instance, preclinical studies using animal models have explored this compound's efficacy in conditions like cocaine use disorder, often in combination with other agents like baclofen (B1667701), showing promising results in reducing craving behavior and relapse rates. frontiersin.org Further translational studies are needed to validate these findings in human populations and to identify specific biomarkers that can predict treatment response or disease progression. This also involves understanding how preclinical observations of neuroprotective effects or antiepileptic properties, as seen in some animal models, can be effectively translated into clinical benefits for patients. researchgate.netsums.ac.ir

常见问题

Q. What is the primary mechanism of action of opipramol, and how does it differ from classical tricyclic antidepressants (TCAs)?

this compound’s mechanism centers on sigma receptor agonism (σ1 and σ2) rather than monoamine reuptake inhibition. Unlike TCAs, it lacks significant serotonin/norepinephrine reuptake blockade and exhibits weak anticholinergic activity. Its anxiolytic effects are linked to σ2 receptor modulation, while σ1 interactions may underpin mood stabilization. Comparative studies should use radioligand binding assays to quantify receptor affinity profiles .

Q. What validated analytical methods are available for quantifying this compound in biological matrices?

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for serum analysis, optimizing parameters like column type (C18), mobile phase (methanol:ammonium formate), and detection limits (LOQ: 1 ng/mL). Electrochemical techniques, such as differential pulse voltammetry at glassy carbon electrodes in pH 3.7 acetate buffer, enable detection in urine (linear range: 2 × 10⁻⁶ to 1 × 10⁻⁴ M). Validation should include recovery rates (>95%) and cross-reactivity checks with metabolites .

Q. How is this compound metabolized, and what are the implications for drug-drug interactions?

this compound undergoes hepatic metabolism via CYP2D6 and UGT enzymes, producing metabolites like the acetic acid derivative (major) and this compound-N-oxide. The acetic acid metabolite cross-reacts with immunoassays (64–66% in EMIT/ADx assays), leading to false-positive tricyclic antidepressant readings. Researchers must validate findings with HPLC or LC-MS to avoid misinterpretation in overdose cases .

Advanced Research Questions

Q. How can oxidative degradation pathways of this compound be experimentally characterized?

Degradation studies using peroxydisulfate (Na₂S₂O₈) in acidic conditions reveal acridine derivatives as end products. Key steps include:

- Spectrophotometric tracking (200–500 nm) to observe band shifts (e.g., 350 nm).

- HPLC-ESI-MS for product identification (e.g., m/z 350 for acridine derivatives).

- Kinetic analysis under controlled ionic strength (NaClO₄) to model reaction rates. Note: Radical intermediates may require advanced EPR or transient absorption spectroscopy due to instability .

Q. How should researchers address contradictions in dosing recommendations across clinical studies?

Discrepancies (e.g., 50–300 mg/day) arise from varying indications (GAD vs. somatoform disorders). Mitigation strategies:

- Conduct dose-response meta-analyses with stratification by indication.

- Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma levels (e.g., 150–200 mg target) with HAMA score reductions.

- Account for CYP2D6 polymorphisms in personalized dosing .

Q. What experimental design is optimal for studying this compound’s effects on substance use disorders (SUDs) in animal models?

The cocaine self-administration (SA) rat model is effective:

- Training phase : Fixed-ratio schedules (e.g., FR1) to establish baseline lever pressing.

- Treatment : Chronic this compound (5–50 mg/kg i.p.) during extinction/reinstatement phases.

- Outcome measures : Active lever presses, Rac1 mRNA levels (via qPCR in nucleus accumbens), and σ1 receptor expression. Cluster analysis (e.g., K-means) distinguishes responders (75% efficacy) from non-responders .

Q. How can this compound’s efficacy in somatoform disorders be evaluated in randomized controlled trials (RCTs)?

A double-blind, placebo-controlled RCT design includes:

- Primary endpoint : HAMA somatic subscore reduction.

- Secondary endpoints : CGI-I (Clinical Global Impression-Improvement) and BDI (Beck Depression Inventory).

- Dosage : 200 mg/day for 6 weeks, with stratification by baseline severity.

- Statistical analysis : ANCOVA adjusting for baseline scores and comorbid anxiety .

Q. What methodologies are used to evaluate this compound’s sigma receptor selectivity and off-target effects?

- Radioligand binding assays : Compare affinity for σ1/σ2 vs. dopamine D2, 5-HT2A, and histamine H1 receptors.

- Functional assays : Measure intracellular Ca²⁺ flux (σ1-mediated) or cAMP modulation.

- Selectivity profiling : Use panels (e.g., CEREP) to identify off-target interactions (e.g., weak α-adrenergic antagonism) .

Q. How do this compound’s pharmacokinetic properties influence study design in hepatic impairment populations?

Q. What ethical and methodological considerations apply to this compound studies in seizure models?

- 3Rs compliance : Minimize animal use via power calculations; replace with in vitro models (e.g., hippocampal slices) where possible.

- Endpoint refinement : Use latency to clonic seizure (≥3 sec) rather than mortality.

- Analgesia protocols : Preemptive buprenorphine for invasive procedures (e.g., intracerebral cannulation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。